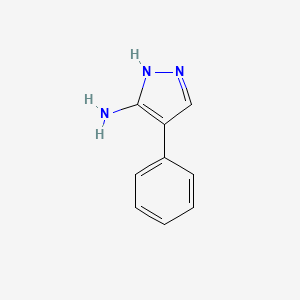

4-phenyl-1H-pyrazol-5-amine

Description

The exact mass of the compound 4-phenyl-1H-pyrazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-phenyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-phenyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHKQNYBBLCFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204512 | |

| Record name | 1H-Pyrazol-4-amine, 4-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5591-70-8, 57999-06-1 | |

| Record name | 4-Phenyl-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5591-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 3-amino-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005591708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazol-4-amine, 4-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PHENYL-1H-PYRAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5591-70-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-phenyl-1H-pyrazol-5-amine: A Privileged Scaffold in Modern Drug Discovery

Executive Summary

This technical guide provides an in-depth analysis of 4-phenyl-1H-pyrazol-5-amine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The pyrazole nucleus is a well-established "privileged scaffold," integral to numerous FDA-approved drugs due to its metabolic stability and versatile synthetic accessibility.[1][2] This document moves beyond a simple recitation of facts to deliver a comprehensive resource for researchers. We will explore the molecule's fundamental physicochemical and spectral properties, delve into robust synthetic protocols with mechanistic justifications, examine its reactivity for library development, and discuss its broad-ranging applications as a core building block for novel therapeutic agents. This guide is designed to be a self-validating tool, equipping scientists with the foundational knowledge and practical methodologies required to effectively utilize 4-phenyl-1H-pyrazol-5-amine in their research endeavors.

The Pyrazole Nucleus: A Cornerstone of Medicinal Chemistry

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the design of bioactive molecules, with derivatives demonstrating an extensive range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties.[3][4][5][6][7] The success of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib underscores the therapeutic potential of the pyrazole core.[2][5] The adaptability of the pyrazole ring, allowing for substitution at multiple positions, enables fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it an exceptionally valuable scaffold in the pursuit of novel therapeutics.[2][8]

Molecular Profile of 4-phenyl-1H-pyrazol-5-amine

The title compound, 4-phenyl-1H-pyrazol-5-amine, is characterized by a pyrazole ring substituted with a phenyl group at the C4 position and a primary amine at the C5 position. This specific arrangement of functional groups provides a unique combination of structural rigidity from the phenyl ring and a key nucleophilic handle (the amine) for synthetic elaboration.

Chemical Structure and Tautomerism

The structure of 4-phenyl-1H-pyrazol-5-amine is presented below. It is important to recognize that, like many aminopyrazoles, it can exist in tautomeric forms. The 5-amino form is generally the most stable and commonly depicted tautomer.

Caption: Chemical structure of 4-phenyl-1H-pyrazol-5-amine.

Physicochemical and Spectral Data

A summary of the key physicochemical and identifying properties for 4-phenyl-1H-pyrazol-5-amine is provided in Table 1. This data is essential for material handling, reaction setup, and analytical characterization. Representative spectral data, crucial for structural confirmation, are summarized in Table 2.

Table 1: Physicochemical Properties of 4-phenyl-1H-pyrazol-5-amine

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4-phenyl-1H-pyrazol-5-amine | PubChem[9] |

| CAS Number | 5591-70-8 | PubChem[9] |

| Molecular Formula | C₉H₉N₃ | PubChem[9] |

| Molecular Weight | 159.19 g/mol | PubChem[9] |

| Appearance | Colorless to yellowish crystalline or powdery solid | ChemBK |

| Melting Point | 216-220 °C | ChemBK |

| Solubility | Soluble in ethanol, dimethylformamide; slightly soluble in water | ChemBK |

| XLogP3 | 1.5 | PubChem[9] |

| SMILES | C1=CC=C(C=C1)C2=C(NN=C2)N | PubChem[9] |

| InChIKey | QEHKQNYBBLCFIJ-UHFFFAOYSA-N | PubChem[9] |

Table 2: Representative Spectroscopic Data

| Technique | Observed Features |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons (phenyl and pyrazole rings) and amine protons. The exact shifts depend on the solvent used (e.g., DMSO-d₆). |

| ¹³C NMR | Resonances for the nine carbon atoms, including distinct signals for the phenyl and pyrazole carbons. |

| IR (KBr, ν cm⁻¹) | Characteristic peaks for N-H stretching (amine and pyrazole NH), C=C and C=N stretching, and aromatic C-H bending. Typical peaks around 3400-3200 cm⁻¹ (N-H), 1600-1500 cm⁻¹ (C=C, C=N).[10] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ≈ 159, consistent with the molecular weight. |

Synthesis and Mechanistic Considerations

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry. The most common and reliable methods involve the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic species, particularly a β-ketonitrile.[4][11]

Recommended Synthetic Pathway: Cyclocondensation

The recommended synthesis for 4-phenyl-1H-pyrazol-5-amine proceeds via the reaction of benzoylacetonitrile (also known as 3-oxo-3-phenylpropanenitrile) with hydrazine hydrate . This method is efficient, high-yielding, and utilizes readily available starting materials.

Caption: Synthetic workflow for 4-phenyl-1H-pyrazol-5-amine.

Mechanistic Insight: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto the ketone carbonyl of benzoylacetonitrile. This is followed by an intramolecular cyclization where the other hydrazine nitrogen attacks the nitrile carbon. The resulting intermediate then eliminates a molecule of water to yield the stable, aromatic pyrazole ring. Using ethanol as a solvent is ideal as it readily dissolves the reactants and is suitable for reflux conditions, which provide the necessary activation energy for the dehydration step without causing significant side reactions.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system designed for reproducibility.

Objective: To synthesize 4-phenyl-1H-pyrazol-5-amine.

Materials:

-

Benzoylacetonitrile (1.0 eq)

-

Hydrazine hydrate (~80% solution, 1.2 eq)

-

Ethanol (absolute)

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve benzoylacetonitrile (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of benzoylacetonitrile). Add a magnetic stir bar.

-

Reagent Addition: While stirring, add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature. The addition is typically mildly exothermic.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80-85 °C). Maintain reflux with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the product under vacuum to obtain 4-phenyl-1H-pyrazol-5-amine as a solid. The product can be further purified by recrystallization from ethanol if necessary.

Reactivity and Application in Library Synthesis

The true value of 4-phenyl-1H-pyrazol-5-amine in drug discovery lies in its potential for derivatization. The C5-amino group is a potent nucleophile and serves as the primary handle for building molecular complexity.[12]

Key Reactive Sites:

-

C5-Amine: Readily undergoes acylation, sulfonylation, alkylation, and reductive amination, allowing for the introduction of a wide variety of functional groups and linkers. This is the most common site for modification in library synthesis.[13][14]

-

N1-Position: The pyrazole ring can be N-alkylated or N-arylated, which is crucial for modulating the compound's ADME (absorption, distribution, metabolism, and excretion) properties.[15]

-

Phenyl Ring: The C4-phenyl group can be subjected to electrophilic aromatic substitution, although this typically requires harsher conditions and is less common than derivatization at the nitrogen positions.

Caption: Derivatization potential of the core scaffold.

This modularity allows for the systematic exploration of chemical space around the core scaffold, a fundamental strategy in lead optimization. For example, libraries of amides can be rapidly synthesized from the C5-amine to probe interactions within a target's binding pocket, while N1-substitution can be used to block metabolic sites or improve cell permeability.[13][16]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 4-phenyl-1H-pyrazol-5-amine and its derivatives.

GHS Hazard Summary:

-

Acute Toxicity, Oral: May be harmful if swallowed.[17]

-

Skin Corrosion/Irritation: May cause skin irritation.[18][19]

-

Eye Damage/Irritation: Causes serious eye irritation.[17][18]

-

Specific target organ toxicity (single exposure): May cause respiratory irritation.[18][19]

Recommended Precautions:

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols.[19][20] Wash hands thoroughly after handling.[20]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[20]

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[19]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Conclusion and Future Outlook

4-phenyl-1H-pyrazol-5-amine is more than just a chemical intermediate; it is a validated starting point for the discovery of novel, biologically active compounds. Its straightforward synthesis, coupled with its versatile reactivity at two distinct positions, provides an ideal platform for the generation of diverse chemical libraries. The extensive history of the pyrazole scaffold in successful drug campaigns provides a high degree of confidence in its utility.[2][8][21] Future research will likely focus on leveraging this scaffold in new therapeutic areas and employing modern synthetic techniques, such as flow chemistry and high-throughput parallel synthesis, to more rapidly explore its potential. The insights and protocols within this guide serve as a robust foundation for scientists aiming to harness the power of this privileged heterocyclic system.

References

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

-

Fouad, A. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

-

PubChem. (n.d.). 4-Phenyl-1H-pyrazol-5-amine. Available from: [Link]

-

ChemBK. (n.d.). 1H-Pyrazol-5-amine, 4-phenyl-. Available from: [Link]

-

MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]

-

PubChemLite. (n.d.). 4-phenyl-1h-pyrazol-5-amine (C9H9N3). Available from: [Link]

-

MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Available from: [Link]

-

Angene Chemical. (2024). Safety Data Sheet. Available from: [Link]

-

ResearchGate. (2022). Synthesis of 4‐/5‐ substitutedpyrazolyl indole derivatives. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

-

ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available from: [Link]

-

Amerigo Scientific. (n.d.). 4-Phenyl-1H-pyrazol-5-amine. Available from: [Link]

-

National Institutes of Health. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Available from: [Link]

-

National Institutes of Health. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

-

National Institutes of Health. (n.d.). Current status of pyrazole and its biological activities. Available from: [Link]

-

National Institutes of Health. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

-

National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

-

Springer. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available from: [Link]

-

National Institutes of Health. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]

-

National Institutes of Health. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Available from: [Link]

-

PubMed. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. orientjchem.org [orientjchem.org]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Phenyl-1H-pyrazol-5-amine | C9H9N3 | CID 79703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buy 4-phenyl-1H-pyrazol-5-amine | 5591-70-8 [smolecule.com]

- 13. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]

- 14. rsc.org [rsc.org]

- 15. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 16. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dcfinechemicals.com [dcfinechemicals.com]

- 18. fishersci.com [fishersci.com]

- 19. angenechemical.com [angenechemical.com]

- 20. enamine.enamine.net [enamine.enamine.net]

- 21. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CAS 5591-70-8 and the Associated Compound 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

A Note on Chemical Identification: Initial analysis reveals a discrepancy in the provided CAS number. CAS 5591-70-8 correctly identifies the compound 3-Amino-4-Phenyl-1H-pyrazole . However, the request for an in-depth technical guide with protocols and applications aligns more closely with the widely researched chemical intermediate 5-Bromo-2-hydroxy-3-methoxybenzaldehyde , which has the CAS number 5034-74-2 . To ensure comprehensive coverage, this guide will first provide the available information for 3-Amino-4-Phenyl-1H-pyrazole and then proceed with a detailed technical whitepaper on 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, as likely intended by the detailed nature of the query.

Part 1: Chemical Information for CAS 5591-70-8

-

IUPAC Name: 4-phenyl-1H-pyrazol-5-amine[1]

-

Molecular Weight: 159.19 g/mol [2]

-

Appearance: Cream crystalline solid[2]

-

Melting Point: 172-181 °C[2]

-

Applications: This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] It is also utilized in agricultural chemistry for the formulation of agrochemicals for pest control and crop protection.[1]

Part 2: In-Depth Technical Guide on 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS 5034-74-2)

This section provides a comprehensive technical overview for researchers, scientists, and drug development professionals on 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, a versatile building block in organic synthesis.

Core Chemical Identity and Properties

5-Bromo-2-hydroxy-3-methoxybenzaldehyde, also known as 5-Bromo-3-methoxysalicylaldehyde or 5-Bromo-o-vanillin, is a substituted benzaldehyde that serves as a crucial precursor in the synthesis of more complex molecules.[4][5] Its trifunctional nature, possessing an aldehyde, a hydroxyl, and a methoxy group on a brominated aromatic ring, offers a rich chemical landscape for synthetic transformations.

Caption: Chemical structure of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.

A summary of the key physical and chemical properties is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 5034-74-2 | [4][5][6] |

| Molecular Formula | C₈H₇BrO₃ | [4][5][7] |

| Molecular Weight | 231.04 g/mol | [5][6] |

| Appearance | Solid | [4][6] |

| Melting Point | 125-127 °C | [4][6][8] |

| SMILES | COc1cc(Br)cc(C=O)c1O | [4][6] |

| InChI Key | MMFKBTPDEVLIOR-UHFFFAOYSA-N | [4][6] |

Key spectral data for the characterization of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde are as follows:

-

¹H NMR (400 MHz, CDCl₃/TMS): δ = 3.92 (3H, s, OCH₃), 7.18 (1H, d, J = 2.4 Hz, 4-H), 7.31 (1H, d, J = 2.4 Hz, 6-H), 9.86 (1H, s, CHO), 11.00 (1H, s, OH).[8]

-

¹³C NMR (100 MHz, CDCl₃): δ = 56.3 (OCH₃), 111.1 (C-5), 120.8 (C-6), 121.3 (C-1), 126.1 (C-4), 149.3 (C-2), 150.9 (C-3), 195.4 (CHO).[8]

-

IR, Mass Spectrometry, and Raman Spectra: Comprehensive spectral data are available in public databases such as PubChem and SpectraBase for further analysis.[9][10]

Synthesis Protocol

The most common and efficient synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde involves the electrophilic bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This method is favored for its high yield and relatively straightforward procedure.

Caption: Step-by-step workflow for the synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.

This protocol is adapted from established literature procedures.[8]

-

Reaction Setup:

-

In a flask suitable for the reaction scale, dissolve o-vanillin (1.0 equivalent) in glacial acetic acid.

-

Add sodium acetate (1.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath with continuous stirring. The use of sodium acetate buffers the reaction, neutralizing the HBr byproduct and preventing potential side reactions.

-

-

Bromination:

-

Slowly add a solution of bromine (1.1 equivalents) in acetic acid dropwise to the cooled reaction mixture. The slow addition is crucial to control the exothermicity of the reaction and to prevent the formation of di-brominated products.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes to ensure complete conversion.

-

-

Work-up and Extraction:

-

Pour the reaction mixture into water to precipitate the crude product.

-

Extract the aqueous phase with dichloromethane (3x volume).

-

Combine the organic extracts and wash sequentially with water and brine. This removes any remaining acetic acid and inorganic salts.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel, typically using a petroleum ether:ethyl acetate solvent system (e.g., 19:1 v/v), to afford the pure 5-Bromo-2-hydroxy-3-methoxybenzaldehyde as a yellow solid.[8]

-

Applications in Research and Drug Development

5-Bromo-2-hydroxy-3-methoxybenzaldehyde is a valuable intermediate in the synthesis of a variety of biologically active molecules and functional materials.

-

Synthesis of Natural Products and Analogs: It has been employed as a key starting material in the synthesis of natural products like ailanthoidol via Stille coupling.[4][8]

-

Heterocyclic Chemistry: The compound is used to construct various heterocyclic scaffolds, such as chromen-2-ones and benzimidazoles, which are prevalent in medicinal chemistry.[4][8]

-

Development of Novel Ligands and Reagents: It serves as a precursor for synthesizing specialized ligands like 2-(1H-benzoimidazol-2-yl)-4-bromo-6-methoxy-phenol (HL) and chromogenic reagents for analytical applications.[4][8]

-

Pharmaceutical Research: Derivatives of this compound are investigated for their potential therapeutic properties. For instance, related structures have been explored for their antioxidant and neuropharmacological activities, including potential as acetylcholinesterase inhibitors for neurodegenerative diseases.[11]

Safety and Handling

Proper handling of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde is essential in a laboratory setting.

-

GHS Classification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12] A dust mask (type N95 or equivalent) is recommended when handling the solid.[4][6]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] Eyewash stations and safety showers should be readily accessible.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] It is classified under Storage Class 11 for combustible solids.[4][6]

-

In case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[12]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]

-

References

-

AOBChem USA. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

-

J&K Scientific. (n.d.). 3-Amino-4-Phenyl-1H-pyrazole. Retrieved from [Link]

-

ChemBK. (n.d.). 5-bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-Amino-4-Fenil-1H-pirazol. Retrieved from [Link]

-

Chemical Register. (n.d.). 4-PHENYL-2H-PYRAZOL-3-YLAMINE (CAS No. 5591-70-8) Suppliers. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Bromo-2-hydroxy-m-anisaldehyde. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Comprehensive Overview and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

-

Ellis, J. E., & Lenger, S. R. (1998). A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. Synthetic Communications, 28(9), 1517-1524. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Retrieved from [Link]

-

Heliyon. (2021). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

-

NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS RN 5591-70-8 | Fisher Scientific [fishersci.com]

- 4. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97 5034-74-2 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 5-溴-2-羟基-3-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. aobchem.com [aobchem.com]

- 8. 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 5034-74-2 [chemicalbook.com]

- 9. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | C8H7BrO3 | CID 262238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis and Characterization of 4-phenyl-1H-pyrazol-5-amine

Introduction: The Significance of the Aminopyrazole Scaffold

Within the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The pyrazole ring is one such "privileged structure," renowned for its metabolic stability and versatile binding capabilities.[1][2] When functionalized with an amino group, the resulting aminopyrazole scaffold becomes a particularly potent building block for drug discovery, appearing in molecules with a wide array of biological activities, including anti-inflammatory, anticancer, and selective enzyme inhibition properties.[1]

4-phenyl-1H-pyrazol-5-amine, the subject of this guide, is a quintessential example of this valuable molecular class. Its structure combines the stable pyrazole core with a phenyl substituent that can be crucial for molecular recognition and an accessible amino group that serves as a key handle for further synthetic elaboration. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound and a detailed workflow for its structural characterization, designed for researchers and drug development professionals seeking to leverage this scaffold in their programs.

Section 1: Synthesis Methodology

The synthesis of 5-aminopyrazoles is most reliably achieved through the cyclocondensation of a β-ketonitrile with hydrazine or its derivatives. This approach is highly efficient, regioselective, and proceeds under mild conditions, making it the preferred industrial and laboratory-scale method.[3][4]

Rationale for Synthetic Strategy

The chosen synthetic route leverages the reaction between Benzoylacetonitrile and Hydrazine Hydrate . This strategy offers several distinct advantages:

-

High Regioselectivity: The reaction mechanism inherently favors the formation of the 5-aminopyrazole isomer, avoiding the creation of complex product mixtures that would require extensive purification.

-

Atom Economy: The reaction is a condensation, with water being the primary byproduct, making it an efficient transformation.

-

Accessible Starting Materials: Both benzoylacetonitrile and hydrazine hydrate are commercially available and cost-effective reagents.

-

Robustness: The reaction is tolerant of a variety of solvents and conditions, lending itself to easy optimization and scale-up.

Reaction Mechanism

The formation of 4-phenyl-1H-pyrazol-5-amine proceeds via a two-step sequence:

-

Hydrazone Formation: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of hydrazine on the electrophilic ketone carbonyl of benzoylacetonitrile. This is followed by dehydration to form a stable hydrazone intermediate.

-

Intramolecular Cyclization: The terminal amino group of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This cyclization step, followed by tautomerization, results in the formation of the stable, aromatic 5-aminopyrazole ring.[3]

The mechanism is visualized in the diagram below.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

biological activity of 4-phenyl-1H-pyrazol-5-amine

An In-Depth Technical Guide to the Biological Activity of 4-phenyl-1H-pyrazol-5-amine and Its Derivatives

Executive Summary

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved therapeutic agents and its metabolic stability.[1] This guide focuses on the 4-phenyl-1H-pyrazol-5-amine core, a versatile precursor for synthesizing a diverse range of biologically active molecules. We delve into the significant anticancer, anti-inflammatory, and antimicrobial properties exhibited by its derivatives. This document synthesizes data from preclinical studies, elucidates key mechanisms of action, provides detailed experimental protocols for activity assessment, and explores the structure-activity relationships that govern the therapeutic potential of this chemical class. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this promising molecular framework.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique electronic and structural properties make them ideal for interacting with various biological targets.[2] The metabolic stability of the pyrazole ring is a significant factor in its frequent use in drug design.[1] Several pyrazole-containing drugs are commercially successful, including the COX-2 inhibitor Celecoxib, the kinase inhibitor Crizotinib for non-small cell lung carcinoma, and Ruxolitinib for myelofibrosis, underscoring the scaffold's therapeutic relevance.[1][3]

The specific compound, 4-phenyl-1H-pyrazol-5-amine, serves as a critical intermediate in organic synthesis.[4] Its structure, featuring a phenyl group at the 4-position and an amine at the 5-position, provides multiple points for chemical modification, enabling the creation of large libraries of derivatives. These derivatives have been extensively explored for a wide spectrum of pharmacological activities.[2][5]

Synthesis of 4-phenyl-1H-pyrazol-5-amine Derivatives

The synthesis of pyrazole derivatives is versatile. A common and efficient method is the multi-component, one-pot reaction involving substituted benzaldehydes, malononitrile, and phenylhydrazine.[6] This approach is favored for its high yields, short reaction times, and often eco-friendly conditions.[6] Another critical synthetic route involves the cyclization of hydrazine precursors.[7]

Below is a generalized workflow for a three-component synthesis of a 4-phenyl-1H-pyrazol-5-amine derivative.

Caption: Inhibition of CDK2-mediated cell cycle progression by a pyrazole derivative.

Summary of In Vitro Anticancer Activity:

| Compound Class | Cell Line | IC50 Value | Reference |

| Pyrazole-Indole Hybrid | HepG2 (Liver) | 6.1 µM | [8] |

| Pyrazole-Indole Hybrid | HepG2 (Liver) | 7.9 µM | [8] |

| Indolo-pyrazole-Thiazolidinone | SK-MEL-28 (Melanoma) | 3.46 µM | [3] |

| Pyrazole Derivative | MCF-7 (Breast) | 10 µM | [7] |

| Pyrazole Derivative | Raji (Lymphoma) | 6.51 µM | [9] |

| Benzo[b]thiophen-pyrazol | HepG-2 (Liver) | 3.57 µM | [10] |

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Pyrazole derivatives have shown significant potential as anti-inflammatory agents, often acting through the inhibition of key inflammatory mediators. [2][11] Mechanism of Action: The primary mechanism involves the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins at sites of inflammation. [11][12]By inhibiting COX-2, these compounds reduce the synthesis of inflammatory mediators like prostaglandin E2 (PGE2). [12]Some derivatives also show inhibitory activity against 5-lipoxygenase (5-LOX) and carbonic anhydrase isoforms, presenting a multi-targeted approach to inflammation control. [13] In vivo and in vitro models are used for evaluation. The carrageenan-induced rat paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity. [11][14]

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have demonstrated broad-spectrum activity against various bacteria and fungi. [1][15][16] Mechanism of Action: While the exact mechanisms are diverse, some pyrazole compounds are believed to disrupt the bacterial cell membrane or inhibit essential biosynthetic pathways, such as fatty acid biosynthesis. [1]They have shown efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal strains like Candida albicans. [15][17] Summary of Antimicrobial Activity:

| Compound Class | Organism | Activity Metric (MIC) | Reference |

| Pyrazole Derivative | S. aureus | - | [1] |

| Pyrazole Derivative | E. faecalis | - | [1] |

| Pyrazole-Thiourea | E. coli | Inhibits caseinase production | [15] |

| Pyrazole Derivative | S. aureus | MIC: 32 µg/mL | [15] |

Experimental Protocols

To ensure scientific integrity, the biological activities described must be evaluated using standardized and reproducible methods.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. [3][10][8] Objective: To determine the concentration of a pyrazole derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrazole compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The 4-phenyl-1H-pyrazol-5-amine scaffold and its derivatives represent a highly promising class of compounds in drug discovery. [5]The extensive research into their anticancer, anti-inflammatory, and antimicrobial activities has revealed potent lead molecules and elucidated diverse mechanisms of action. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of next-generation therapeutics with enhanced potency, selectivity, and improved safety profiles. [5]Future work should focus on optimizing these lead compounds for in vivo efficacy and pharmacokinetic properties, with the ultimate goal of translating these preclinical findings into clinical candidates.

References

-

Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry. [Link]

-

Asati, V., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

-

Abdel-Wahab, B. F., et al. (2022). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]

-

Kumar, D., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. [Link]

-

Kunnath, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

N/A. (N/A). View of PYRAZOLE DERIVATIVES IN DRUG DISCOVERY. Frontier in Medical and Health Research. [Link]

-

N/A. (2024). 1H-Pyrazol-5-amine, 4-phenyl-. ChemBK. [Link]

-

Alam, M., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]

-

Rani, P., et al. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

-

N/A. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

-

Sunitha, T., et al. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Connect Journals. [Link]

-

N/A. (2024). In Vivo and In Silico Molecular Modeling Studies of Newly Synthesized Pyrazoles for Their Anti-Inflammatory and Analgesic Properties. R Discovery. [Link]

-

N/A. (N/A). 4-Phenyl-1H-pyrazol-5-amine. PubChem. [Link]

-

Wang, Y., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]

-

N/A. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

-

N/A. (2025). In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. ResearchGate. [Link]

-

N/A. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

-

Karrout, Y., et al. (2020). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. RSC Advances. [Link]

-

N/A. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. MDPI. [Link]

-

Menozzi, G., et al. (1990). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco. [Link]

-

N/A. (N/A). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

-

N/A. (N/A). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

-

N/A. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [Link]

-

N/A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

N/A. (N/A). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Iranian Journal of Pharmaceutical Research. [Link]

-

N/A. (N/A). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry. [Link]

-

N/A. (N/A). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]

-

N/A. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. MDPI. [Link]

-

N/A. (N/A). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. ResearchGate. [Link]

-

N/A. (N/A). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer. [Link]

-

N/A. (2025). Synthesis and Antibacterial Activity of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid and Derivatives. ResearchGate. [Link]

-

N/A. (N/A). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

-

N/A. (2020). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Bentham Science Publishers. [Link]

-

N/A. (2020). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. PubMed. [Link]

-

N/A. (N/A). Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Anti-inflammatory Agents. ResearchGate. [Link]

-

N/A. (2014). Pyrazole and Its Biological Activity. Semantic Scholar. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. connectjournals.com [connectjournals.com]

- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 10. srrjournals.com [srrjournals.com]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. meddocsonline.org [meddocsonline.org]

- 16. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

The Pharmacological Profile of Pyrazole Derivatives: A Technical Guide for Drug Discovery

Preamble: The Pyrazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one of the most versatile and privileged scaffolds in drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a robust framework for designing ligands that can interact with a wide array of biological targets with high affinity and specificity. The first pyrazole-based drug, Antipyrine (a pyrazolone derivative), was introduced as an analgesic in 1884, marking the beginning of a long and successful history.[3] Today, pyrazole derivatives are integral components of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant (later withdrawn), and numerous candidates in clinical development for oncology and central nervous system (CNS) disorders.[2][4]

This guide provides an in-depth exploration of the pharmacological profiles of pyrazole derivatives, moving beyond a simple catalog of activities. It is designed for researchers and drug development professionals, offering insights into the causal mechanisms, structure-activity relationships (SAR), and the experimental rationale that underpins the development of these potent therapeutic agents. We will dissect the key signaling pathways modulated by these compounds and provide actionable, self-validating protocols for their evaluation.

Section 1: The Anti-Inflammatory Powerhouse - Targeting Cyclooxygenase (COX)

The most prominent success of pyrazole derivatives lies in their application as anti-inflammatory agents.[5] This is primarily attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[3][6]

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is a complex response mediated by signaling molecules, including prostaglandins.[3] The synthesis of prostaglandins from arachidonic acid is catalyzed by two key isoenzymes: COX-1 and COX-2.[7]

-

COX-1: Is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and mediate platelet aggregation.[6][7]

-

COX-2: Is an inducible enzyme, primarily expressed at sites of inflammation in response to stimuli like cytokines and growth factors. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.[7][8]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[3][6] While this provides anti-inflammatory effects, the inhibition of COX-1 often leads to significant gastrointestinal side effects, such as ulcers and bleeding.[3][7]

Pyrazole derivatives, most notably Celecoxib , revolutionized anti-inflammatory therapy. Celecoxib is a diaryl-substituted pyrazole that achieves its therapeutic effect through the selective inhibition of COX-2.[8][9] This selectivity stems from its chemical structure; a polar sulfonamide side chain on the pyrazole scaffold binds to a hydrophilic side pocket present in the active site of the COX-2 enzyme.[6] This pocket is absent in COX-1, which has a narrower, more hydrophobic channel. By fitting snugly into this unique pocket, celecoxib effectively blocks the entry of arachidonic acid into the COX-2 active site, preventing the synthesis of inflammatory prostaglandins.[6][7] This mechanism provides potent analgesic, anti-inflammatory, and antipyretic effects while minimizing the gastrointestinal risks associated with COX-1 inhibition.[6][9]

Beyond direct COX inhibition, some pyrazole derivatives also modulate other inflammatory pathways, including the suppression of NF-κB and inhibition of lipoxygenase (LOX).[3]

Caption: COX-2 pathway inhibition by a pyrazole derivative.

Structure-Activity Relationship (SAR) for Anti-Inflammatory Activity

The development of potent and selective anti-inflammatory pyrazole derivatives hinges on key structural features:

-

Diaryl Substitution: The presence of two aryl (phenyl) rings at positions 3 and 5 of the pyrazole core is a common feature, crucial for fitting into the COX active site.[3]

-

N1-Substitution: The substituent on the N1 nitrogen of the pyrazole ring significantly influences selectivity. For COX-2 selectivity, an aryl ring bearing a sulfonamide (-SO2NH2) or a similar polar group (e.g., -SO2Me) is critical for binding to the specific hydrophilic pocket of the enzyme.[5]

-

C4 Position: Substitution at the C4 position is generally avoided as it can decrease activity.

-

Hybrid Molecules: Recent strategies involve creating hybrid molecules, such as pyrazole-thiazole hybrids, to achieve dual inhibition of both COX-2 and 5-LOX, potentially offering broader anti-inflammatory efficacy.[3]

Section 2: Pyrazoles in Oncology - A Multi-Targeted Approach

The versatility of the pyrazole scaffold has made it a focal point in the development of novel anticancer agents.[10][11] Pyrazole derivatives have demonstrated the ability to interact with a multitude of targets involved in cancer progression, including protein kinases and DNA.[10][12]

Mechanisms of Anticancer Action

Unlike their singular target in inflammation, the anticancer effects of pyrazoles are diverse and often compound-specific.

-

Kinase Inhibition: Many pyrazole derivatives act as inhibitors of protein kinases that are critical for tumor growth and survival, such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[10][12][13] By blocking the ATP-binding site of these enzymes, they halt downstream signaling pathways responsible for cell proliferation and angiogenesis.

-

Apoptosis Induction: Certain pyrazoles can induce programmed cell death (apoptosis) in cancer cells. This can be achieved through various mechanisms, including the activation of caspases (CASP3, CASP9) and the inhibition of anti-apoptotic proteins like AKT1.[14]

-

Cell Cycle Arrest: Some derivatives can halt the cell cycle, often at the G2/M phase, by downregulating cyclins (e.g., CCNA1, CCNB1) and upregulating cell cycle inhibitors like p21 and p27.[14]

-

DNA Intercalation: Novel polysubstituted pyrazoles have been shown to bind to the minor groove of DNA, interfering with DNA replication and transcription processes, ultimately leading to cell death.[10]

-

COX-2 Inhibition in Cancer: The anti-inflammatory mechanism of celecoxib also has implications in oncology. COX-2 is overexpressed in many tumors and contributes to malignant transformation and angiogenesis. By inhibiting COX-2, celecoxib can reduce tumor progression and affect genes involved in inflammation-driven cancer.[6][14]

Quantitative Data: Anticancer Activity

The efficacy of pyrazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Target Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Source |

| Polysubstituted Pyrazole (Cmpd 59) | HepG2 (Liver) | 2.0 | Cisplatin | 5.5 | [10] |

| Pyrazole Benzamide Derivative | MCF-7 (Breast) | 4.98 | Doxorubicin | 4.17 | [15] |

| Pyrazole Benzamide Derivative | HCT-116 (Colon) | 7.74 | Doxorubicin | 5.23 | [15] |

| 4-bromophenyl substituted Pyrazole | MCF-7 (Breast) | 5.8 | - | - | [15] |

Section 3: Modulating the Central Nervous System (CNS)

Pyrazole derivatives have shown significant potential in treating CNS disorders by interacting with key receptors and enzymes.[16][17]

Mechanism of Action in the CNS

-

Cannabinoid Receptor (CB1) Antagonism: The diarylpyrazole Rimonabant was the first selective CB1 receptor antagonist/inverse agonist.[18][19] The endocannabinoid system is involved in regulating appetite, and by blocking CB1 receptors in the hypothalamus and peripheral tissues, Rimonabant reduces food intake and promotes weight loss.[18][20][21] Although withdrawn due to psychiatric side effects, its development highlighted the therapeutic potential of targeting this system with pyrazole-based compounds.[19]

-

Monoamine Oxidase (MAO) Inhibition: Pyrazoline derivatives, a related class, are effective inhibitors of MAO enzymes (MAO-A and MAO-B).[17][22] These enzymes are responsible for the degradation of neurotransmitters like serotonin and dopamine. Inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibition is a strategy for treating neurodegenerative disorders like Parkinson's disease.[17] Pyrazolines derived from chalcones have shown particular promise as selective MAO-A inhibitors.[22]

Structure-Activity Relationship (SAR) for CB1 Antagonism

The SAR for potent and selective CB1 antagonism, as exemplified by Rimonabant and related compounds, is well-defined:[23][24][25]

-

N1 Position: A 2,4-dichlorophenyl substituent is optimal for high-affinity binding.[23][25]

-

C3 Position: A carboxamido group, particularly with a piperidinyl substituent, provides the best selectivity for the CB1 receptor over CB2.[23][25]

-

C5 Position: A para-substituted phenyl ring (e.g., p-chlorophenyl or p-iodophenyl) is a critical requirement for potent antagonistic activity.[23]

Caption: Key SAR features for Pyrazole-based CB1 Antagonists.

Section 4: Antimicrobial Applications

Pyrazole derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[26][27][28][29] This makes them attractive scaffolds for developing new agents to combat infectious diseases and growing antimicrobial resistance.

-

Antibacterial Action: Pyrazole-containing antibiotics like Cefoselis and Ceftolozane are already in clinical use.[30] Novel synthetic pyrazoles have shown potent activity against both Gram-positive (e.g., S. aureus, MRSA) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria.[26][30] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. Hybrid molecules, such as those combining pyrazole with thiazole or quinoline moieties, have demonstrated particularly high potency, with some compounds showing Minimum Inhibitory Concentrations (MICs) below 1 µg/mL.[30][31]

-

Antifungal Action: Several pyrazole derivatives have been reported to have significant antifungal activity against pathogenic fungi like Candida albicans.[28][32]

Section 5: Experimental Protocols & Workflows

Synthesizing technical knowledge with practical application is paramount. This section details a self-validating workflow for the discovery of novel pyrazole derivatives and a specific protocol for assessing anti-inflammatory activity.

General Drug Discovery Workflow

Caption: Iterative workflow for pyrazole derivative drug discovery.

Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the ability of a test pyrazole derivative to reduce acute inflammation in a rodent model.

Causality: Carrageenan injection induces a biphasic inflammatory response. The early phase involves the release of histamine and serotonin, while the late phase (after 1 hour) is primarily mediated by the production of prostaglandins via the COX pathway.[34] A compound's ability to inhibit edema in the late phase is indicative of COX inhibition.

Materials:

-

Wistar rats (150-200g)

-

Test Pyrazole Derivative

-

Vehicle (e.g., 0.5% Carboxymethyl cellulose)

-

Positive Control: Indomethacin or Celecoxib (e.g., 10 mg/kg)

-

1% (w/v) Carrageenan solution in sterile saline

-

Plethysmometer

-

Animal balance, oral gavage needles

Methodology:

-

Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast the rats overnight (approx. 18 hours) before the experiment, with free access to water.

-

Grouping: Divide the animals into at least four groups (n=6 per group):

-

Group I: Vehicle Control (receives vehicle only)

-

Group II: Positive Control (receives Indomethacin/Celecoxib)

-

Group III: Test Compound - Dose 1 (e.g., 25 mg/kg)

-

Group IV: Test Compound - Dose 2 (e.g., 50 mg/kg)

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

-

Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage, typically 60 minutes before inducing inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

-

% Inhibition = [ (Mean Edema_control - Mean Edema_treated) / Mean Edema_control ] x 100

-

-

Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A p-value < 0.05 is typically considered significant.

-

Self-Validation: The inclusion of a positive control group (e.g., Celecoxib) is critical. A statistically significant reduction in edema in this group validates the assay's sensitivity and proper execution. The dose-dependent response in the test groups, if observed, further strengthens the credibility of the findings.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. [Link]

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

-

Celecoxib - Wikipedia. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

-

Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]

-

Recent advances in the therapeutic applications of pyrazolines - PMC - PubMed Central. [Link]

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

-

What is the mechanism of Rimonabant? - Patsnap Synapse. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. [Link]

-

Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. [Link]

-

Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed. [Link]

-

What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. [Link]

-

Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. [Link]

-

Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. [Link]

-

Full article: Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Pyrazoles as anticancer agents: Recent advances - SRR Publications. [Link]

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. [Link]

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - MDPI. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Publications. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. [Link]

-

Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed. [Link]

-

The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. [Link]

-

Rimonabant - Wikipedia. [Link]

-

Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking - PubMed. [Link]

-

Recent Updates on Pyrazoline Derivatives as Promising Candidates for Neuropsychiatric and Neurodegenerative Disorders | Bentham Science Publishers. [Link]

-

Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. [Link]

-

Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. [Link]

-

Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. [Link]

-

Recent Updates on Pyrazoline Derivatives as Promising Candidates for Neuropsychiatric and Neurodegenerative Disorders | Request PDF - ResearchGate. [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - MDPI. [Link]

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. royal-chem.com [royal-chem.com]

- 5. researchgate.net [researchgate.net]

- 6. Celecoxib - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 8. news-medical.net [news-medical.net]

- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. srrjournals.com [srrjournals.com]

- 16. 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 19. Rimonabant - Wikipedia [en.wikipedia.org]

- 20. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. mdpi.com [mdpi.com]

- 27. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 28. mdpi.com [mdpi.com]

- 29. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 30. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 33. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 34. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action for aminopyrazole compounds

The aminopyrazole scaffold is a testament to the power of a privileged structure in chemical biology and drug discovery. Its remarkable adaptability allows it to be tailored to interact with high affinity and specificity against diverse biological targets. As kinase inhibitors, aminopyrazoles form critical hydrogen bonds in the ATP-binding pocket, arresting cell cycle progression and oncogenic signaling. As insecticides, they block GABA-gated chloride channels, leading to fatal hyperexcitation in the insect nervous system. As herbicides, they inhibit the HPPD enzyme, disrupting a vital plant biosynthetic pathway. The continued exploration of structure-activity relationships and bioisosteric modifications of this versatile core promises to yield new and improved agents for medicine and agriculture. [6][20][21]

References

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Journal of Medicinal Chemistry. [Link]

-

Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PMC - NIH. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]

-

Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. PubMed. [Link]

-

Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Pesticide Biochemistry and Physiology. [Link]

-

Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. PubMed. [Link]

-

Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. [Link]

-

Mode of action of pyrazoles and pyridazinones. ResearchGate. [Link]

-

gaba-gated chloride channel: Topics by Science.gov. Science.gov. [Link]

-

Agonist and antagonist properties of an insect GABA-gated chloride channel (RDL) are influenced by heterologous expression conditions. PLOS One. [Link]

-

Herbicide Mode-Of-Action Summary. Purdue Extension. [Link]

-

gamma-Aminobutyric acid-gated chloride channels in cultured cerebral neurons. PubMed. [Link]

-

GABAA Receptor Chloride Ion Channels. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]